molecular formula C8H6IN3 B3365999 3-(4-iodo-1H-pyrazol-1-yl)pyridine CAS No. 1306604-89-6

3-(4-iodo-1H-pyrazol-1-yl)pyridine

Cat. No. B3365999
CAS RN: 1306604-89-6
M. Wt: 271.06
InChI Key: ANYOVYLHZBIHSH-UHFFFAOYSA-N
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Description

“3-(4-iodo-1H-pyrazol-1-yl)pyridine” is a chemical compound with the IUPAC name 3-[(4-iodo-1H-pyrazol-1-yl)methyl]pyridine . It is used in the synthesis of heterobiaryls .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “3-(4-iodo-1H-pyrazol-1-yl)pyridine”, has been demonstrated in various studies . One method involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of “3-(4-iodo-1H-pyrazol-1-yl)pyridine” is characterized by the presence of a pyrazole ring attached to a pyridine ring via an iodine atom .


Chemical Reactions Analysis

In terms of chemical reactions, “3-(4-iodo-1H-pyrazol-1-yl)pyridine” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, which include pyrazole derivatives, have a broad range of chemical and biological properties . They are known for their diverse pharmacological effects, including potent antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antitubercular Activity

Compounds containing the pyrazole moiety have shown potent antitubercular activity against Mycobacterium tuberculosis strain . For example, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole has shown significant antitubercular potential .

Antileishmanial Activity

Pyrazole-bearing compounds have demonstrated potent antileishmanial activities . For instance, hydrazine-coupled pyrazoles have shown superior antipromastigote activity against Leishmania aethiopica clinical isolate .

Antimalarial Activity

Pyrazole derivatives have also been evaluated for their antimalarial activities . Some hydrazine-coupled pyrazoles have shown significant inhibition effects against Plasmodium berghei .

Antimicrobial Agents

The iodine (III)-mediated oxidative approach has been used to synthesize new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines . These newly synthesized compounds have shown potent antimicrobial activities, making them potential antimicrobial agents .

Anticancer Activity

Pyrazole derivatives have been studied for their anticancer activity . Some compounds have been found to inhibit topoisomerase II alpha, a key enzyme involved in DNA replication and transcription .

Inhibitors of Hh Signalling Cascade

Some pyrazole derivatives have been found to inhibit the Hedgehog (Hh) signalling cascade . This pathway plays a crucial role in cell differentiation, growth, and maintenance, and its dysregulation can lead to various diseases, including cancer .

Safety and Hazards

When handling “3-(4-iodo-1H-pyrazol-1-yl)pyridine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, and adequate ventilation should be ensured . It is classified as Aquatic Chronic 1, Eye Irrit. 2, and Skin Irrit. 2 .

Future Directions

While the future directions for “3-(4-iodo-1H-pyrazol-1-yl)pyridine” are not explicitly mentioned in the search results, it is known that pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that “3-(4-iodo-1H-pyrazol-1-yl)pyridine” and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

3-(4-iodopyrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYOVYLHZBIHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297371
Record name 3-(4-Iodo-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-iodo-1H-pyrazol-1-yl)pyridine

CAS RN

1306604-89-6
Record name 3-(4-Iodo-1H-pyrazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306604-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Iodo-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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